molecular formula C23H19NO2 B11950575 1-Benzyl-2,3-dibenzoylaziridine, cis- CAS No. 980-55-2

1-Benzyl-2,3-dibenzoylaziridine, cis-

Cat. No.: B11950575
CAS No.: 980-55-2
M. Wt: 341.4 g/mol
InChI Key: LSWFEKFANVJTSQ-SVGJNIJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2,3-dibenzoylaziridine, cis- is an organic compound with the molecular formula C23H19NO2 It is a derivative of aziridine, a three-membered nitrogen-containing ring, and is characterized by the presence of benzyl and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2,3-dibenzoylaziridine, cis- typically involves the reaction of aziridine with benzyl and benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

While specific industrial production methods for 1-Benzyl-2,3-dibenzoylaziridine, cis- are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2,3-dibenzoylaziridine, cis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler derivatives.

    Substitution: The benzyl and benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl oxides, while reduction can produce simpler aziridine derivatives.

Scientific Research Applications

1-Benzyl-2,3-dibenzoylaziridine, cis- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,3-dibenzoylaziridine, cis- involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2,3-dibenzoylaziridine, trans-: A stereoisomer with different spatial arrangement of the benzoyl groups.

    1-Benzyl-2,3-dibenzoylaziridine: Without specifying the cis- or trans- configuration.

    2,3-Dibenzoylaziridine: Lacks the benzyl group.

Uniqueness

1-Benzyl-2,3-dibenzoylaziridine, cis- is unique due to its specific cis- configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.

Properties

CAS No.

980-55-2

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

[(2S,3R)-3-benzoyl-1-benzylaziridin-2-yl]-phenylmethanone

InChI

InChI=1S/C23H19NO2/c25-22(18-12-6-2-7-13-18)20-21(23(26)19-14-8-3-9-15-19)24(20)16-17-10-4-1-5-11-17/h1-15,20-21H,16H2/t20-,21+,24?

InChI Key

LSWFEKFANVJTSQ-SVGJNIJCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2[C@H]([C@H]2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CN2C(C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.